molecular formula C15H18N4O4S B11130900 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11130900
M. Wt: 350.4 g/mol
InChI Key: GLKORTNAQHMTGF-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a pyridazine ring, and a pyridine moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the dioxidotetrahydrothiophene and pyridazine intermediates with the 6-methylpyridin-2-yl group using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur-containing ring.

    Reduction: Reduction reactions can target the carbonyl groups or the nitrogen-containing rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyridazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets could provide insights into cellular processes.

Medicine

In medicine, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: Similar structure but lacks the methyl group on the pyridine ring.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness

The presence of the 6-methylpyridin-2-yl group in 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide distinguishes it from similar compounds. This methyl group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(6-methylpyridin-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C15H18N4O4S/c1-10-3-2-4-13(16-10)17-15(21)12-5-6-14(20)19(18-12)11-7-8-24(22,23)9-11/h2-4,11H,5-9H2,1H3,(H,16,17,21)

InChI Key

GLKORTNAQHMTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

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